5-Amino-2-fluoro-4-methylbenzonitrile
Overview
Description
5-Amino-2-fluoro-4-methylbenzonitrile is an organic compound with the molecular formula C8H7FN2 It is a derivative of benzonitrile, characterized by the presence of an amino group at the 5-position, a fluorine atom at the 2-position, and a methyl group at the 4-position
Mechanism of Action
Target of Action
It’s known that this compound can participate in various chemical reactions as a substrate or reagent .
Mode of Action
It’s known to participate in chemical reactions, for example, it can be transformed into the corresponding benzoic acid ester through a two-step reaction .
Pharmacokinetics
It’s known that the compound is a white crystalline solid with a specific odor .
Result of Action
It’s known that the compound can be used as a raw material for pesticides or herbicides .
Action Environment
It’s known that the compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-fluoro-4-methylbenzonitrile typically involves the following steps:
Nitration: The starting material, 4-methylbenzonitrile, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow reactions and the use of automated reactors to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-fluoro-4-methylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Catalysts: Palladium on carbon (Pd/C) and copper catalysts are used in various coupling reactions.
Major Products
The major products formed from these reactions include substituted benzonitriles, fluorinated aromatic compounds, and various amino derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Amino-2-fluoro-4-methylbenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-methylbenzonitrile: Lacks the amino group, making it less reactive in certain biological contexts.
5-Amino-2-methylbenzonitrile: Lacks the fluorine atom, which affects its chemical reactivity and biological activity.
4-Amino-2-fluoro-5-methylbenzonitrile: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness
5-Amino-2-fluoro-4-methylbenzonitrile is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both amino and fluorine groups enhances its reactivity and potential for diverse applications in various fields of research.
Properties
IUPAC Name |
5-amino-2-fluoro-4-methylbenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2/c1-5-2-7(9)6(4-10)3-8(5)11/h2-3H,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWZGVIWTGDEMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)C#N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1426136-04-0 | |
Record name | 5-amino-2-fluoro-4-methylbenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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